N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride
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Overview
Description
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2S and a molecular weight of 310.88 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is widely used in the pharmaceutical industry due to its significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure from which many derivatives are synthesized.
Cyclohexanesulfonamide: Another sulfonamide derivative with similar chemical properties.
N-ethylpiperidine: A related compound with a different substitution pattern.
Uniqueness
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is unique due to its specific combination of the piperidine and cyclohexanesulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H27ClN2O2S |
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Molecular Weight |
310.88 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2S.ClH/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12;/h12-15H,1-11H2;1H |
InChI Key |
AWEPNEQSRMGNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2.Cl |
Origin of Product |
United States |
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